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Compound of Interest

Compound Name:
2-Chloro-3-(2-

chloroethyl)quinoline

Cat. No.: B184887 Get Quote

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in

medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure

and ability to engage in various intermolecular interactions make it an ideal platform for

designing molecules with specific biological targets. Within this class, halogenated quinolines

serve as exceptionally versatile precursors for constructing diverse molecular libraries. 2-
Chloro-3-(2-chloroethyl)quinoline (CAS No: 62595-04-4) emerges as a particularly valuable

building block, featuring two distinct reactive sites that allow for sequential and regioselective

chemical modifications.

Molecular Structure and Physicochemical
Properties
The fundamental architecture of 2-Chloro-3-(2-chloroethyl)quinoline dictates its chemical

behavior. The molecule consists of a quinoline nucleus substituted at the C2 position with a

chlorine atom and at the C3 position with a 2-chloroethyl side chain.

Electronic Effects: The chlorine atom at the C2 position exerts a strong electron-withdrawing

effect, which activates this position for nucleophilic aromatic substitution. This is a key

feature for its synthetic utility.

Reactivity of the Side Chain: The terminal chlorine on the ethyl group at C3 is a primary alkyl

halide, making it highly susceptible to classical SN2 (nucleophilic substitution) reactions with

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b184887?utm_src=pdf-interest
https://www.benchchem.com/product/b184887?utm_src=pdf-body
https://www.benchchem.com/product/b184887?utm_src=pdf-body
https://www.benchchem.com/product/b184887?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


a wide range of nucleophiles.

This dual reactivity allows for a stepwise functionalization, enabling the synthesis of complex

derivatives.

Below is a diagram illustrating the atom connectivity and numbering of the quinoline ring

system in the target molecule.

Caption: Molecular connectivity of the title compound.

Table 1: Physicochemical Properties A summary of the key physicochemical properties for 2-
Chloro-3-(2-chloroethyl)quinoline is provided below.

Property Value Source

CAS Number 62595-04-4 [1][2][3]

Molecular Formula C₁₁H₉Cl₂N [1][2][3]

Molecular Weight 226.1 g/mol [1][2]

IUPAC Name
2-chloro-3-(2-

chloroethyl)quinoline
[2]

Boiling Point 347.1°C at 760 mmHg [2]

Density 1.307 g/cm³ [2]

Synthetic Strategy: A Multi-Step Approach
While a direct, single-pot synthesis is not commonly documented, a robust and logical pathway

can be designed based on well-established organochemical reactions, starting from substituted

acetanilides. The overall strategy involves the initial construction of a key intermediate, 2-

chloroquinoline-3-carbaldehyde, followed by the elongation and modification of the C3-

substituent.

Part A: Synthesis of 2-Chloroquinoline-3-carbaldehyde
via Vilsmeier-Haack Reaction
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The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of

activated aromatic compounds, such as acetanilides, to produce 2-chloro-3-formylquinolines.[4]

[5][6] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus

oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Causality of Experimental Choices:

Acetanilide: The starting material must be an activated aromatic ring capable of undergoing

electrophilic substitution. The acetamido group directs the cyclization.

POCl₃ and DMF: This combination generates the electrophilic Vilsmeier reagent,

[ClCH=N(CH₃)₂]⁺Cl⁻, which is essential for the formylation step. POCl₃ also serves as the

chlorinating agent to form the 2-chloroquinoline product.

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and

requires cooling (0-5 °C). The subsequent cyclization requires heating (80-90 °C) to

overcome the activation energy barrier.[5]
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Fig. 2: Vilsmeier-Haack Synthesis Workflow
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Caption: Workflow for synthesizing the key aldehyde intermediate.
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Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser,

and magnetic stirrer, place N,N-dimethylformamide (DMF) (3 molar equivalents). Cool the

flask in an ice-salt bath to 0-5 °C.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (4.5 molar equivalents)

dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C.

Stir for an additional 30 minutes after addition is complete.

Addition of Substrate: Add the appropriate substituted acetanilide (1 molar equivalent)

portion-wise to the reaction mixture.

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain

for 4-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

Work-up and Isolation: Cool the mixture to room temperature and pour it carefully onto

crushed ice. Neutralize with a mild base (e.g., sodium bicarbonate solution) until a precipitate

forms.

Purification: Filter the solid product, wash thoroughly with cold water, and dry. Recrystallize

from a suitable solvent (e.g., ethanol) to obtain the pure 2-chloroquinoline-3-carbaldehyde.

Part B: Conversion of the Formyl Group to a 2-
Chloroethyl Group
This transformation requires a two-carbon homologation and subsequent functional group

manipulations. A reliable synthetic sequence is proposed:

Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: React the aldehyde with a

phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane) to form an ethyl

cinnamate derivative (an α,β-unsaturated ester). The HWE reaction is often preferred for its

high E-alkene selectivity and ease of byproduct removal.

Catalytic Hydrogenation: Reduce the carbon-carbon double bond of the unsaturated ester

using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. This

selectively reduces the alkene without affecting the ester or the quinoline ring.
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Reduction of the Ester: Reduce the resulting saturated ester to the corresponding primary

alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Chlorination of the Alcohol: Convert the primary alcohol to the target 2-chloroethyl group

using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus

oxychloride (POCl₃).[7][8] This step must be performed under anhydrous conditions to

prevent side reactions.[8]

Spectroscopic Characterization: A Predictive
Analysis
While experimental spectra for 2-Chloro-3-(2-chloroethyl)quinoline are not readily available

in public databases, its spectroscopic features can be reliably predicted based on its structure

and data from analogous compounds like 2-chloroquinoline.[9]

Table 2: Predicted Spectroscopic Data
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Technique Predicted Key Features

¹H NMR

Aromatic Region (δ 7.5-8.5 ppm): 4 protons on

the benzo- part of the quinoline ring, exhibiting

complex doublet/triplet splitting patterns. The H4

proton will likely be a singlet shifted downfield.

Aliphatic Region: Two triplets, each integrating

to 2H, around δ 3.0-4.0 ppm, corresponding to

the -CH₂-CH₂-Cl system. The methylene group

adjacent to the quinoline ring (-CH₂-) will be

slightly more downfield than the terminal

methylene (-CH₂Cl).

¹³C NMR

Aromatic Region (δ 120-155 ppm): 9 distinct

signals for the quinoline carbons. C2 will be

significantly shifted due to the attached chlorine.

Aliphatic Region: Two signals expected around

δ 30-45 ppm for the two sp³ hybridized carbons

of the ethyl side chain.

IR (Infrared)

~3050 cm⁻¹: Aromatic C-H stretching. ~2900-

2960 cm⁻¹: Aliphatic C-H stretching. ~1600,

1500 cm⁻¹: C=C and C=N stretching of the

quinoline ring. ~750-850 cm⁻¹: C-Cl stretching

vibrations.

Mass Spec (EI)

Molecular Ion (M⁺): A cluster of peaks at m/z

225, 227, and 229 due to the presence of two

chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The

relative intensity ratio should be approximately

9:6:1. Fragmentation: Loss of a chlorine radical

(·Cl), loss of HCl, and cleavage of the ethyl side

chain (loss of ·CH₂Cl or ·C₂H₄Cl).

Protocol 2: Standard Protocol for NMR Sample Preparation and Analysis

This protocol provides a self-validating system for acquiring high-quality NMR data.

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the

compound without reacting with it and should have minimal overlapping signals.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), which provides a reference signal at 0.00 ppm.

Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, and HSQC spectra on a high-field NMR

spectrometer (e.g., 400 MHz or higher).[10][11]

Data Processing: Process the raw data (Fourier transform, phase correction, baseline

correction) using appropriate software. Integrate the ¹H NMR signals to determine proton

ratios.

Data Validation: Ensure that the integration values correspond to the expected number of

protons and that the chemical shifts and coupling constants are consistent with the proposed

structure. The combination of 1D and 2D spectra (COSY, HSQC) should unambiguously

confirm the connectivity of the molecule.

Reactivity and Synthetic Applications in Drug
Discovery
The synthetic power of 2-Chloro-3-(2-chloroethyl)quinoline lies in the orthogonal reactivity of

its two chloro-substituents. This allows for selective and sequential reactions to build molecular

complexity.

Nucleophilic Substitution at the Side Chain: The primary chloride is highly reactive towards

nucleophiles like amines, thiols, and alkoxides. This reaction is typically performed under

milder conditions than those required for substitution on the quinoline ring, allowing for

selective functionalization of the side chain first.

Nucleophilic Aromatic Substitution (SNAr) at C2: The C2-Cl bond can be displaced by strong

nucleophiles, often requiring higher temperatures or catalytic conditions (e.g., Buchwald-

Hartwig or Ullmann coupling for N- or O-arylation).[4]
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Intramolecular Cyclization: The two reactive centers can be used to construct novel fused

heterocyclic systems. For instance, reaction with a dinucleophile (e.g., ethylenediamine)

could lead to the formation of a diazepine ring fused to the quinoline scaffold.

Fig. 3: Key Reaction Pathways
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Caption: Synthetic utility and major reaction pathways.

Conclusion
2-Chloro-3-(2-chloroethyl)quinoline is a high-value synthetic intermediate whose molecular

structure is primed for diverse chemical transformations. Its two distinct electrophilic centers—

the C2-position on the quinoline ring and the terminal carbon of the ethyl side chain—provide a

platform for controlled, stepwise synthesis. By understanding its logical synthetic origins from

simple acetanilides and its predictable spectroscopic and reactive properties, researchers in

drug development can strategically leverage this molecule to construct novel and complex

chemical entities with significant therapeutic potential.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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